2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride
Description
2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride (CAS: 1289384-68-4) is a benzonitrile derivative featuring a piperidine-2-ylmethylamino-methyl substituent at the benzene ring’s 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₁₄H₂₀ClN₃, with a molecular weight of 265.78 g/mol . The compound is utilized as a building block in drug discovery, particularly for targeting neurological or metabolic pathways due to its piperidine moiety, a common pharmacophore in bioactive molecules .
Properties
IUPAC Name |
2-[(piperidin-2-ylmethylamino)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-5-1-2-6-13(12)10-16-11-14-7-3-4-8-17-14;/h1-2,5-6,14,16-17H,3-4,7-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLNEBYYGORFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNCC2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride typically involves the reaction of piperidine derivatives with benzonitrile derivatives under specific conditions. One common method includes the use of reductive amination, where piperidine is reacted with benzonitrile in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and yield, often involving catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent positions, functional groups, and piperidine ring modifications. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position on Benzene Ring :
- The target compound’s substituent at the benzene-2 position (vs. benzene-4 in CAS 1353989-89-5) may influence steric interactions in receptor binding. Meta-substitution (2-position) often enhances metabolic stability compared to para-substitution (4-position) .
Piperidine Modifications: Piperidine-2-ylmethyl (target compound) vs. Piperidine-4-yl in 4-chloro-2-...benzonitrile () includes a cyclopropylmethyl group, increasing lipophilicity (logP) and possibly blood-brain barrier penetration .
Functional Groups: The methylamino group in CAS 1353972-47-0 may enhance solubility but reduce passive diffusion compared to the unmodified amino group in the target compound .
Salt Form and Purity :
- All compounds are hydrochloride salts, ensuring similar solubility profiles. Purity levels (95–97%) are typical for intermediates, though Sunway Pharm offers higher purity (97%) for CAS 1353989-89-5 .
Biological Activity
2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride (CAS No. 1289384-68-4) is a compound of interest due to its potential therapeutic applications. Its structure includes a piperidine moiety, which is often associated with various biological activities, including neuropharmacological effects and interactions with neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₂₀ClN₃
- Molecular Weight : 265.78 g/mol
- Purity : Typically >97% in commercial preparations.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). The piperidine structure enhances its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
1. Neuropharmacological Effects
Research indicates that compounds featuring piperidine derivatives can influence neurotransmitter release and receptor activity. For instance, studies have shown that similar piperidine-based compounds act as inhibitors of glycine transporters, leading to increased glutamatergic tone in the CNS, which may have implications for treating disorders like schizophrenia .
2. Anticancer Potential
Recent studies have identified piperidine-containing compounds as potential A2A adenosine receptor antagonists, which are being explored for their role in cancer therapy. These compounds demonstrated significant antitumor effects by enhancing immune cell activation within tumor microenvironments .
3. Alzheimer's Disease Therapy
Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. The incorporation of piperidine moieties has been shown to improve brain exposure and enhance the inhibitory properties against these enzymes .
Case Study 1: Glycine Transport Inhibition
A study on SSR504734, a compound structurally related to this compound, demonstrated its efficacy as a selective inhibitor of GlyT1. This inhibition resulted in increased levels of extracellular glycine, suggesting potential applications in enhancing dopaminergic activity in conditions such as schizophrenia .
Case Study 2: A2A Adenosine Receptor Antagonism
In another study focusing on A2A receptor antagonists, compounds similar to the target compound showed promising results in reducing tumor viability in murine models. The study highlighted that modifications in the piperidine structure could enhance binding affinity and functional antagonistic activities, thereby supporting further development for cancer therapeutics .
Table 1: Summary of Biological Activities
Q & A
Q. What safety protocols should be followed when handling 2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods for weighing and handling to minimize inhalation risks .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct contact with skin or eyes .
- Storage: Store in airtight containers at room temperature, protected from moisture and incompatible materials (e.g., strong oxidizers) .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify the piperidine ring substitution pattern and benzonitrile group .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and detect impurities .
- HPLC: Reverse-phase chromatography with UV detection (e.g., Chromolith® columns) to assess purity (>95%) .
- Melting Point Analysis: Compare experimental values (e.g., 160–165°C for similar piperidine HCl salts) with literature .
Q. What synthetic routes are commonly used for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps:
- Optimization Parameters:
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties or reactivity of this compound?
Methodological Answer:
Q. What strategies resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
- Multi-Method Validation: Cross-check NMR chemical shifts with DFT-calculated values (e.g., using gauge-including atomic orbitals) .
- Solvent Effects: Simulate solvent interactions (e.g., PCM models) to reconcile discrepancies in solubility or reactivity .
- Crystallography: Obtain single-crystal X-ray structures to validate bond lengths and angles predicted computationally .
Q. What biological targets are hypothesized for structurally related piperidine derivatives, and how can this inform research on this compound?
Methodological Answer:
- Target Identification: Screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperidine’s prevalence in CNS-targeting drugs .
- Mechanistic Studies:
- Enzyme Inhibition: Test for AMPK activation or kinase inhibition using cell-based assays .
- Metabolic Pathways: Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability in hepatic microsomes .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified benzonitrile or piperidine substituents to optimize potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
